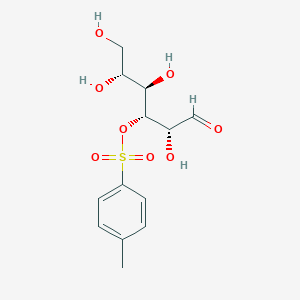
D-Allose 3-(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Allose 3-(4-methylbenzenesulfonate) is a derivative of D-allose, a rare sugar that is an aldohexose and a C-3 epimer of D-glucose. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to the third carbon of the D-allose molecule. D-Allose itself is known for its various beneficial properties, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Allose 3-(4-methylbenzenesulfonate) can be synthesized through a series of chemical reactions starting from D-allose. The preparation involves the introduction of the 4-methylbenzenesulfonate group to the third carbon of the D-allose molecule. This can be achieved through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-allose are protected using suitable protecting groups to prevent unwanted reactions.
Sulfonation: The protected D-allose is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the 4-methylbenzenesulfonate group.
Deprotection: The protecting groups are removed to yield D-Allose 3-(4-methylbenzenesulfonate).
Industrial Production Methods
Industrial production of D-Allose 3-(4-methylbenzenesulfonate) may involve biotechnological methods using enzymes that can specifically introduce the sulfonate group to the D-allose molecule. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
D-Allose 3-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
D-Allose 3-(4-methylbenzenesulfonate) has several applications in scientific research:
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications due to its anti-cancer and immunosuppressant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of D-Allose 3-(4-methylbenzenesulfonate) involves its interaction with various molecular targets and pathways:
Thioredoxin-Interacting Protein (TXNIP): The compound can regulate reactive oxygen species (ROS) levels and induce cell cycle arrest, apoptosis, and autophagy.
Metabolic Reprogramming: It can alter cellular metabolism, making it a potential candidate for cancer therapy.
Sensitization to Radiotherapy and Chemotherapy: The compound can enhance the efficacy of existing cancer treatments by sensitizing tumor cells
Comparación Con Compuestos Similares
Similar Compounds
D-Allose: The parent compound, known for its various beneficial properties.
D-Allulose: An aldose-ketose isomer of D-allose, also known for its low-calorie and non-toxic properties.
D-Glucose: A common sugar and structural isomer of D-allose.
Uniqueness
D-Allose 3-(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H18O8S |
|---|---|
Peso molecular |
334.34 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-13(11(17)7-15)12(18)10(16)6-14/h2-5,7,10-14,16-18H,6H2,1H3/t10-,11+,12-,13+/m1/s1 |
Clave InChI |
TXULLVGWOATTIK-XQHKEYJVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(C(C=O)O)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


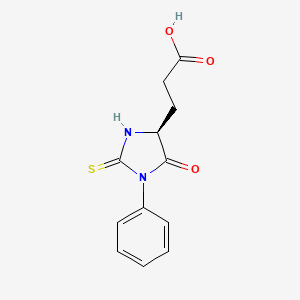
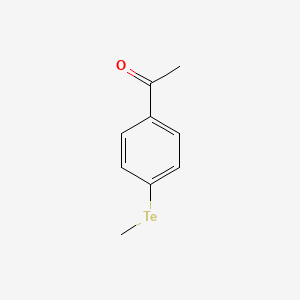
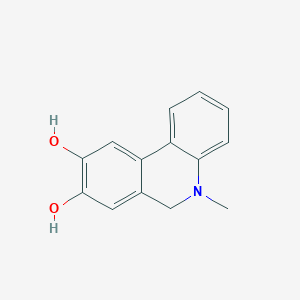
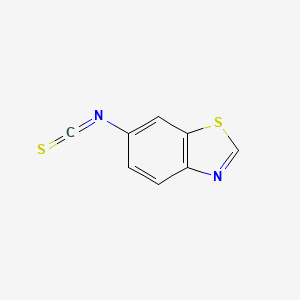
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)

![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)


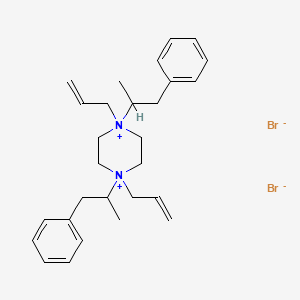
![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)

